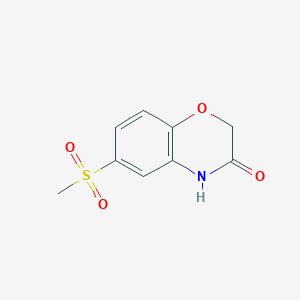
1-(3-Cyanophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Cyanophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea (CMU) is an organic compound that has a wide range of applications in scientific research. It is a unique molecule with a high degree of structural complexity and has been utilized in a variety of laboratory experiments. CMU has been found to have a variety of biochemical and physiological effects, which makes it an invaluable tool for researchers.
Scientific Research Applications
Chemical Structure and Reactivity
- Urea Derivatives and Their Reactivity: Urea derivatives, including 1-(3-cyanophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea, have been studied for their chemical structure and reactivity. For example, research on carbamoylated 2-phenylaminopyridines revealed insights into the reactivity of the exocyclic nitrogen in these compounds towards electrophiles, which is relevant for understanding the chemical behavior of similar urea derivatives (Mørkved, 1986).
Enzyme Inhibition and Anticancer Properties
- Enzyme Inhibition: Certain urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity. This type of research is crucial for understanding how these compounds can interact with enzymes and potentially be used in therapeutic contexts (Vidaluc et al., 1995).
- Anticancer Investigations: Urea derivatives have also been explored for their anticancer properties. For instance, a study synthesized various urea derivatives and evaluated their inhibition of enzymes like urease and their effects on cancer cell lines, demonstrating potential applications in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Molecular Devices and Hydrogel Formation
- Molecular Devices: Research into the complexation of certain stilbene compounds with urea-linked cyclodextrins suggests potential for the development of molecular devices. Such studies are foundational for creating molecular structures with specific functions, possibly including sensors or drug delivery systems (Lock et al., 2004).
- Hydrogel Formation: The formation of hydrogels using certain urea compounds, such as 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, shows the potential of these compounds in creating materials with specific physical properties. This is significant in areas like biomaterials and controlled release systems (Lloyd & Steed, 2011).
properties
IUPAC Name |
1-(3-cyanophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-13-16-8-4-9-17(12-16)23-20(25)24-19-18(10-5-11-22-19)26-14-15-6-2-1-3-7-15/h1-12H,14H2,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGPYOCOTMIGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

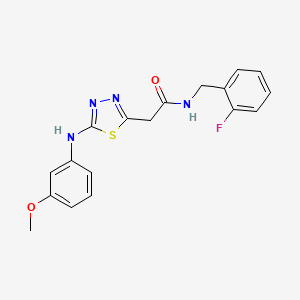
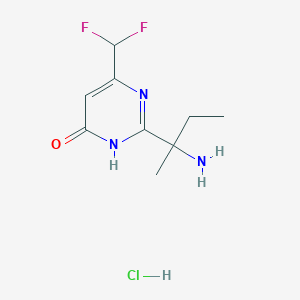
![2-cyclopentyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2565077.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)
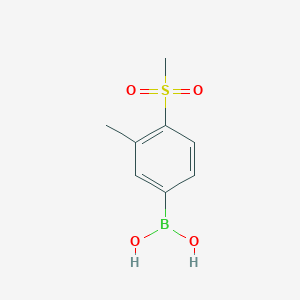
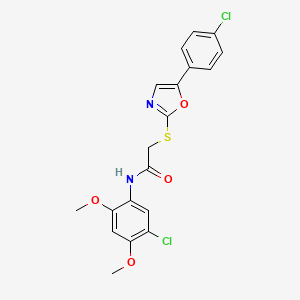


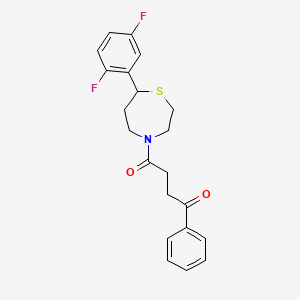
![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)
![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)
